4-Benzyloxy-2-formylphenylboronic acid
Overview
Description
4-Benzyloxy-2-formylphenylboronic acid: is an organic compound with the molecular formula C14H13BO4 and a molecular weight of 256.06 g/mol It is characterized by the presence of a boronic acid group, a formyl group, and a benzyloxy group attached to a phenyl ring
Mechanism of Action
Target of Action
The primary target of 4-Benzyloxy-2-formylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic chemistry .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This reaction is facilitated by the relatively stable and readily prepared nature of the organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key step in many synthetic pathways. It allows for the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction can vary widely depending on the specific reactants and conditions used.
Pharmacokinetics
It’s known that the compound is typically stored under inert gas at 2-8°c .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability . The reaction conditions, such as temperature, solvent, and the presence of a catalyst, can also significantly affect the compound’s action in the Suzuki–Miyaura cross-coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-2-formylphenylboronic acid typically involves the following steps:
Formation of the Benzyloxy Group: The phenol derivative is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy group.
Formylation: The benzyloxy-substituted phenyl compound is then subjected to formylation using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4).
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 4-Benzyloxy-2-formylphenylboronic acid can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: 4-Benzyloxy-2-carboxyphenylboronic acid.
Reduction: 4-Benzyloxy-2-hydroxymethylphenylboronic acid.
Suzuki-Miyaura Coupling: Various biaryl compounds depending on the halide used.
Scientific Research Applications
Chemistry: 4-Benzyloxy-2-formylphenylboronic acid is widely used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. Its boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds .
Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in various industrial processes .
Comparison with Similar Compounds
4-Formylphenylboronic acid: Similar structure but lacks the benzyloxy group.
4-Methoxy-2-formylphenylboronic acid: Contains a methoxy group instead of a benzyloxy group.
4-Benzyloxybenzeneboronic acid: Lacks the formyl group.
Uniqueness: 4-Benzyloxy-2-formylphenylboronic acid is unique due to the presence of both the benzyloxy and formyl groups, which provide distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
(2-formyl-4-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-9-12-8-13(6-7-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARNEIDTRHXKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396973 | |
Record name | [4-(Benzyloxy)-2-formylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139962-97-3 | |
Record name | [4-(Benzyloxy)-2-formylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxy-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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